3-[2-(3-Benzylpyrrolidin-1-yl)-2-oxoethyl]benzoic acid
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Overview
Description
3-[2-(3-Benzylpyrrolidin-1-yl)-2-oxoethyl]benzoic acid is a complex organic compound that features a benzylpyrrolidine moiety attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Benzylpyrrolidin-1-yl)-2-oxoethyl]benzoic acid typically involves the following steps:
Formation of the Benzylpyrrolidine Intermediate: This step involves the reaction of benzylamine with a suitable pyrrolidine precursor under controlled conditions to form the benzylpyrrolidine intermediate.
Attachment to the Benzoic Acid Core: The intermediate is then reacted with a benzoic acid derivative, often through a condensation reaction, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Benzylpyrrolidin-1-yl)-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or pyrrolidine moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or alkylating agents are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-(3-Benzylpyrrolidin-1-yl)-2-oxoethyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(3-Benzylpyrrolidin-1-yl)-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpyrrolidine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine: This compound shares a similar benzylpyrrolidine structure but differs in its substitution pattern on the benzene ring.
1-Benzyl-3-pyrrolidinone: Another related compound with a benzylpyrrolidine core, but with different functional groups attached.
Uniqueness
3-[2-(3-Benzylpyrrolidin-1-yl)-2-oxoethyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(13-16-7-4-8-18(12-16)20(23)24)21-10-9-17(14-21)11-15-5-2-1-3-6-15/h1-8,12,17H,9-11,13-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYIMOSBLBFAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC2=CC=CC=C2)C(=O)CC3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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